7-Chloro-2-(chloromethyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C8H5Cl2NS |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
7-chloro-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI Key |
YQYCTDKXYWHZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(chloromethyl)benzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 7-Chloro-2-(chloromethyl)benzo[d]thiazole exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action appears to involve interference with critical cellular processes, likely through the inhibition of specific enzymes essential for microbial survival.
In a study evaluating a series of benzothiazole derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against E. coli and C. albicans, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL . The compound was found to be more effective than traditional antibiotics like ampicillin against several strains, suggesting its potential as a novel antimicrobial agent.
Anticancer Activity
The compound also shows promising anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms similar to those observed in antimicrobial activity. The presence of the chloromethyl group is believed to enhance its reactivity and selectivity towards cancer cells, making it a candidate for further investigation in cancer therapeutics.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions, which allow for efficient production and functionalization. Common synthetic routes include:
- Nucleophilic Substitution : Utilizing chloromethyl derivatives in reactions with thiazole precursors.
- Cyclization Reactions : Forming the benzothiazole structure through cyclization of appropriate precursors.
These methods not only yield the desired compound but also provide avenues for further modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of benzothiazole derivatives, this compound was evaluated alongside other compounds for its antibacterial and antifungal activities. The results showed that it possessed superior activity against certain resistant strains, highlighting its potential as an alternative treatment option in infectious diseases .
Case Study 2: Cancer Cell Line Studies
Another study focused on the anticancer effects of this compound on various cancer cell lines. It was observed that treatment with this compound resulted in significant apoptosis in tumor cells, indicating its potential as a chemotherapeutic agent. Further research is necessary to elucidate the precise pathways involved in this process.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The chlorine atoms enhance its electrophilicity, allowing it to react with nucleophilic sites on biological molecules. This can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Benzothiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents (e.g., 7-position in the target compound) enhance enzyme-inducing activity compared to unsubstituted analogs . The chloromethyl group at position 2 increases electrophilicity, facilitating nucleophilic substitutions in further derivatizations .
- Positional Effects: Halogen placement significantly impacts activity. For example, 4'-substituted phenyl derivatives (e.g., 2-(4'-cyanophenyl)benzothiazole) exhibit selective enzyme induction in the lung, whereas 7-chloro derivatives show broader systemic effects .
- Hybrid Structures: Schiff base derivatives (e.g., 7-chloro-6-fluoro-2-aryldenylbenzothiazoles) demonstrate moderate analgesic activity, suggesting that additional functional groups (e.g., aminooxazole) can modulate pharmacological profiles .
Key Findings :
- COX-2 Inhibition : The target compound (77.01% inhibition at 10⁻⁸ M) is less potent than pyrimidine-sulphonamide hybrids (e.g., compound 5b, IC₅₀ = 0.18 nM), likely due to the latter's enhanced hydrogen-bonding capacity with the enzyme active site .
- Enzyme Induction: 2-(4'-Cyanophenyl)benzothiazole induces lung-specific benzpyrene hydroxylase activity, highlighting the role of substituent polarity in tissue selectivity .
Physicochemical and Crystallographic Insights
- Crystal Packing : The 7-chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative exhibits π-π stacking (3.56–3.75 Å) and hydrogen bonding, stabilizing its structure. In contrast, the chloromethyl group in the target compound may introduce steric hindrance, affecting crystallinity .
- Solubility : Ethyl or methoxy substituents (e.g., 5-chloro-2-ethylbenzothiazole) improve lipophilicity, whereas polar groups like hydrazinyl (e.g., 7-chloro-4-ethoxy-2-hydrazinylbenzothiazole) enhance aqueous solubility .
Biological Activity
7-Chloro-2-(chloromethyl)benzo[d]thiazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole ring with both a chloro group and a chloromethyl moiety. Its molecular formula is with a molecular weight of approximately 294.2 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation. For instance, it has been shown to act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription .
- Interaction with Cellular Targets : It binds to various biological targets, modulating signal transduction pathways. This interaction can lead to apoptosis in cancer cells and inhibit bacterial growth .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens, including multidrug-resistant strains. For example, studies have reported minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . The compound's effectiveness against Gram-negative bacteria like Klebsiella pneumoniae has also been documented, showcasing its broad-spectrum activity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of this compound against Enterococcus faecalis and Enterococcus faecium, revealing its potential as a dual inhibitor of bacterial topoisomerases with favorable pharmacokinetic properties .
- Anticancer Research : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. The study highlighted the importance of the chloromethyl group in enhancing its cytotoxic effects compared to other benzothiazole derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative analysis with related compounds reveals that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-7-chloro-6-fluorobenzothiazole | Amino and fluoro groups | Enhanced solubility and modified anticancer activity |
| 5-Methyl-2-(chloromethyl)phenyl-1,3-benzothiazole | Methyl substitution at position 5 | Altered pharmacological profile |
| 2-(Chloromethyl)phenyl-5-(trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group addition | Increased lipophilicity and varied biological effects |
These modifications can lead to improved efficacy or altered selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
